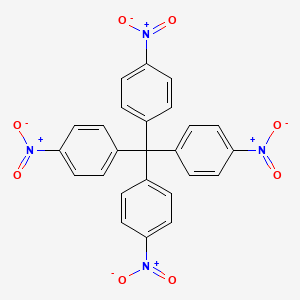

Tetrakis(4-nitrophenyl)methane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-4-[tris(4-nitrophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N4O8/c30-26(31)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)27(32)33,19-5-13-23(14-6-19)28(34)35)20-7-15-24(16-8-20)29(36)37/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFUQPAZKCFNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436502 | |

| Record name | tetrakis(4-nitrophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60532-62-9 | |

| Record name | tetrakis(4-nitrophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(4-nitrophenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Tetrakis(4-nitrophenyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrakis(4-nitrophenyl)methane, a key intermediate in the development of various functional materials. This document details the synthetic protocols, characterization data, and relevant workflows to assist researchers in the preparation and validation of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic nitration of tetraphenylmethane. This reaction typically employs a nitrating agent, most commonly a mixture of fuming nitric acid and a supporting acid or anhydride, at reduced temperatures to control the reaction's exothermicity and selectivity.

General Reaction Scheme

The synthesis follows a straightforward electrophilic aromatic substitution mechanism, where the four phenyl rings of tetraphenylmethane are nitrated at the para position.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a compilation of several reported procedures and provides a general method for the synthesis of this compound.[1][2][3]

Materials:

-

Tetraphenylmethane

-

Fuming nitric acid

-

Sulfuric acid (or Acetic Anhydride and Glacial Acetic Acid)

-

Ice

-

Deionized water

-

Methanol

-

Tetrahydrofuran (THF)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add tetraphenylmethane.

-

Cool the flask in an ice bath to a temperature between -10 °C and 0 °C.

-

In a separate beaker, carefully prepare the nitrating mixture. Two common mixtures are:

-

A mixture of fuming nitric acid and concentrated sulfuric acid.

-

A mixture of fuming nitric acid, acetic anhydride, and glacial acetic acid.[3]

-

-

Slowly add the nitrating mixture to the cooled and stirred suspension of tetraphenylmethane using a dropping funnel, ensuring the temperature is maintained below 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (typically 15 minutes to several hours).[3]

-

Slowly add glacial acetic acid to the reaction mixture if using the acetic anhydride method.[3]

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

-

Wash the solid product sequentially with cold water, methanol, and chilled tetrahydrofuran.

-

Dry the purified this compound in vacuo to obtain a cream-colored or light-yellow solid.[3]

A reported yield for a similar procedure is approximately 43%.[2]

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. The following sections detail the expected characterization data.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to Orange to Green powder/crystal | [4] |

| Molecular Formula | C₂₅H₁₆N₄O₈ | [5] |

| Molecular Weight | 500.42 g/mol | [5][6] |

| Melting Point | 339 °C | [4] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 300 MHz):

-

δ 8.51 (d, J = 8.7 Hz, 8H, Ar-H)

-

δ 7.85 (d, J = 8.7 Hz, 8H, Ar-H)[3]

-

2.2.2. Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | ~1520 |

| Symmetric NO₂ Stretch | ~1345 |

| C-N Stretch | ~850 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | ~1600, ~1475 |

2.2.3. Mass Spectrometry (MS)

The calculated exact mass of this compound is 500.0968 g/mol .[5] High-resolution mass spectrometry is expected to yield a molecular ion peak corresponding to this mass. A MALDI-TOF analysis of a related compound suggests that the [M+H]⁺ ion would be observed.[3]

Experimental and Data Analysis Workflow

The overall process from synthesis to characterization can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and characterization of this compound.

References

The Crystalline Architecture of Tetrakis(4-nitrophenyl)methane: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-nitrophenyl)methane (TNPM) is a propeller-shaped molecule of significant interest in the fields of crystal engineering and supramolecular chemistry. Its rigid, tetrahedral geometry, combined with the electron-withdrawing nature of the nitro groups, allows it to act as a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the crystal structure of TNPM, with a focus on its remarkable ability to form inclusion compounds with a variety of solvent molecules. Detailed experimental protocols for its synthesis and crystallization are presented, alongside a summary of its key crystallographic parameters. This document aims to serve as a comprehensive resource for researchers leveraging TNPM in the design of novel crystalline materials and drug delivery systems.

Introduction

The precise control of molecular arrangement in the solid state is a cornerstone of modern materials science and drug development. This compound stands out as a prototypical tetrahedral molecule that has been extensively studied for its predictable packing motifs and its capacity to form host-guest complexes. The four nitro-substituted phenyl rings extending from a central methane carbon atom create a well-defined three-dimensional structure. This inherent shape directs the formation of porous networks in the crystalline state, which can accommodate a wide range of guest molecules. Understanding the nuances of TNPM's crystal structure is therefore crucial for its application in areas such as gas storage, separation technologies, and the formulation of poorly soluble active pharmaceutical ingredients (APIs).

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the nitration of tetraphenylmethane. Several protocols have been reported in the literature, with variations in the nitrating agents and reaction conditions.

Experimental Protocol: Synthesis of this compound

A widely adopted method for the synthesis of TNPM involves the following steps:

-

Nitration: Tetraphenylmethane is slowly added to a cooled mixture of fuming nitric acid and sulfuric acid. The reaction temperature is carefully controlled to prevent side reactions.

-

Quenching: The reaction mixture is then poured over ice water to precipitate the crude product.

-

Filtration and Washing: The resulting solid is collected by vacuum filtration and washed extensively with water to remove any residual acid.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as a mixture of ethanol and chloroform, to yield the final product.

Experimental Protocol: Crystallization of TNPM Solvates

Single crystals of TNPM suitable for X-ray diffraction analysis are typically grown by slow evaporation of a solution of the compound in the desired solvent.

-

Solution Preparation: A saturated solution of TNPM is prepared in a solvent of interest (e.g., tetrahydrofuran, dioxane, nitrobenzene) at room temperature or with gentle heating.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of the TNPM solvate will form. These are then carefully harvested for analysis.

Crystal Structure Analysis

The crystal structure of this compound is characterized by its propensity to form inclusion compounds with a diverse array of solvent molecules. The host TNPM molecules assemble into a porous, three-dimensional network, with the guest solvent molecules residing in the resulting cavities.

General Structural Features

The fundamental building block of the crystal structures is the TNPM molecule, which adopts a distorted tetrahedral geometry. The four 4-nitrophenyl groups are twisted out of a perfect tetrahedral arrangement due to steric hindrance. The primary intermolecular interactions governing the packing of TNPM molecules are C-H···O hydrogen bonds between the phenyl C-H groups and the nitro O atoms of neighboring molecules.

Polymorphism and Pseudopolymorphism

This compound exhibits a rich structural diversity, with multiple crystalline forms reported. This includes both polymorphs (different crystal structures of the pure compound) and, more commonly, pseudopolymorphs (solvates with different guest molecules). The inclusion of different solvents can lead to significant variations in the crystal packing and the overall network architecture.

Crystallographic Data

Detailed crystallographic data for various solvates of this compound are available in the Crystallography Open Database (COD). The following table summarizes representative data for a selection of these structures. Researchers are encouraged to consult the primary literature and crystallographic databases for comprehensive datasets.

| Compound | Solvent | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| TNPM·(THF) | Tetrahydrofuran | Monoclinic | P2₁/c | 13.541(3) | 13.785(3) | 15.584(3) | 90 | 109.84(3) | 90 | 2736.2(9) | 4 |

| TNPM·(Dioxane) | 1,4-Dioxane | Monoclinic | C2/c | 24.088(5) | 7.583(2) | 15.820(3) | 90 | 118.59(3) | 90 | 2535.1(9) | 4 |

| TNPM·(Nitrobenzene) | Nitrobenzene | Monoclinic | P2₁/c | 12.986(3) | 13.921(3) | 17.014(3) | 90 | 113.87(3) | 90 | 2808.1(9) | 4 |

| TNPM·(Anisole) | Anisole | Monoclinic | P2₁/c | 13.501(3) | 13.821(3) | 16.291(3) | 90 | 111.45(3) | 90 | 2824.1(9) | 4 |

Data presented here is illustrative and compiled from published crystallographic information. For precise and detailed structural parameters, including atomic coordinates and bond lengths/angles, direct access to the corresponding CIF files from the Crystallography Open Database (COD) is recommended. The COD entries for various TNPM structures include 4115522, 4115527, 4115533, and 4115535.

Supramolecular Assembly and Host-Guest Interactions

The formation of inclusion compounds by this compound is a classic example of supramolecular self-assembly. The host framework is primarily held together by weak, non-covalent interactions, which provides the flexibility to accommodate guest molecules of varying sizes and shapes.

Experimental Workflow for Host-Guest System Analysis

The following diagram illustrates a typical workflow for the investigation of TNPM-based host-guest systems.

Spectroscopic Properties of Tetrakis(4-nitrophenyl)methane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Tetrakis(4-nitrophenyl)methane, a highly symmetrical molecule with a tetrahedral core. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and potential applications of this compound. The guide details available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and provides a visual representation of the experimental workflow.

Introduction

This compound is a molecule of significant interest due to its well-defined three-dimensional structure, characterized by a central carbon atom bonded to four 4-nitrophenyl groups in a tetrahedral arrangement. This unique geometry and the presence of electron-withdrawing nitro groups on the periphery of the molecule give rise to distinct spectroscopic properties. Understanding these properties is crucial for its application in materials science, supramolecular chemistry, and as a building block for more complex molecular architectures.

Spectroscopic Data

The following sections summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The high symmetry of the molecule simplifies its NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |

| 8.24 - 8.23 | Doublet | 8H | Aromatic Protons (ortho to NO₂) | CDCl₃ | [1] |

| 7.43 - 7.41 | Doublet | 8H | Aromatic Protons (meta to NO₂) | CDCl₃ | [1] |

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 145 | Quaternary aromatic carbon attached to the nitro group |

| ~135 - 130 | Aromatic CH carbon ortho to the nitro group |

| ~125 - 120 | Aromatic CH carbon meta to the nitro group |

| ~150 - 140 | Quaternary aromatic carbon attached to the central methane carbon |

| ~65 - 60 | Central quaternary methane carbon |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by vibrations associated with the nitro groups and the aromatic rings.

Table 3: Expected Characteristic FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1530 - 1500 | Asymmetric NO₂ stretch |

| ~1350 - 1330 | Symmetric NO₂ stretch |

| ~1600, ~1475 | Aromatic C=C stretching |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~850 | C-N stretching |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is determined by the electronic transitions within the nitrophenyl chromophores. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. The presence of multiple nitro groups on a benzene ring is known to cause a blue shift in the absorption maximum to approximately 210-240 nm.[2]

Table 4: Expected UV-Vis Absorption for this compound

| Wavelength (λmax) | Electronic Transition |

| ~210 - 260 nm | π → π* transitions of the aromatic system and nitro groups |

Fluorescence Spectroscopy

No experimental data on the fluorescence properties of this compound has been found in the reviewed literature. Nitroaromatic compounds are often non-fluorescent or exhibit very weak fluorescence due to efficient intersystem crossing and other non-radiative decay pathways promoted by the nitro group.

Experimental Protocols

This section provides a detailed methodology for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound[1]

-

Preparation of the Nitrating Mixture: In a 250 mL Erlenmeyer flask cooled to 0 °C, a mixture of 15.7 M nitric acid (HNO₃, 41.1 mL, 624.2 mmol) and 18 M sulfuric acid (H₂SO₄, 19.9 mL) is prepared.

-

Nitration Reaction: Tetraphenylmethane (9.9 g, 30.9 mmol) is placed in a 250 mL round-bottom flask equipped with a stir bar and cooled in an ice bath. The pre-cooled acid mixture is added dropwise to the tetraphenylmethane at 0 °C with continuous stirring.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

-

Quenching and Precipitation: The reaction flask is then placed back in an ice bath, and the reaction is quenched by the careful addition of approximately 35 mL of deionized water.

-

Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with a large amount of water. The crude product is then recrystallized from tetrahydrofuran (THF) to yield pure this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[1] The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and chemical shifts are referenced to the residual solvent peak.

-

FT-IR Spectroscopy: The FT-IR spectrum is obtained using a Fourier-transform infrared spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet for analysis.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The sample is dissolved in a suitable solvent, such as dichloromethane or chloroform, and the absorbance is recorded over a range of wavelengths.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

"Tetrakis(4-nitrophenyl)methane molecular formula and weight"

This document provides the core chemical properties of Tetrakis(4-nitrophenyl)methane, a compound of interest in various research and development applications. The information is presented for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a highly symmetric, tetrahedral molecule.[1] Its structure is characterized by a central carbon atom bonded to four 4-nitrophenyl groups. The presence of electron-withdrawing nitro groups significantly influences the electronic properties of the tetrahedral core.[2]

A summary of its key identifiers and molecular properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₁₆N₄O₈[3][4][5][6] |

| Molecular Weight | 500.42 g/mol [3][4] |

| IUPAC Name | 1-nitro-4-[tris(4-nitrophenyl)methyl]benzene[4] |

| CAS Number | 60532-62-9[1][3][4][6] |

| Synonyms | tetra(p-nitrophenyl)methane, tetra(4-nitrophenyl)methane[3] |

References

- 1. This compound | 60532-62-9 [chemicalbook.com]

- 2. Buy Tetrakis(4-aminophenyl)methane | 60532-63-0 [smolecule.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound | C25H16N4O8 | CID 10185371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C25H16N4O8) [pubchemlite.lcsb.uni.lu]

- 6. manchesterorganics.com [manchesterorganics.com]

"physical and chemical properties of Tetrakis(4-nitrophenyl)methane"

An In-depth Technical Guide to Tetrakis(4-nitrophenyl)methane

Introduction

This compound (TNPM) is a highly symmetric, tetrahedral organic compound.[1] Its molecular structure consists of a central carbon atom bonded to four 4-nitrophenyl groups. This unique three-dimensional arrangement makes it a valuable building block in the fields of supramolecular chemistry and materials science.[1][2] TNPM is noted for its ability to form crystalline inclusion compounds with a variety of solvents, demonstrating significant structural adaptability.[2][3] It serves as a key precursor for the synthesis of other functionalized tetrahedral molecules, such as tetrakis(4-aminophenyl)methane.[1][4]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. The compound is typically a solid, with its color ranging from white to orange or green, depending on its crystalline form and purity.[1]

Data Presentation: Physical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₂₅H₁₆N₄O₈[5] |

| Molecular Weight | 500.4 g/mol [5] |

| Appearance | White to Orange to Green powder/crystal[1][6] |

| Melting Point | 339 °C (Solvent: Tetrahydrofuran)[6] |

| Boiling Point | 688.5 ± 55.0 °C (Predicted)[6] |

| Density | 1.457 ± 0.06 g/cm³ (Predicted)[6] |

| ¹H NMR (300 MHz, DMSO) | δ (ppm): 8.51 (d, J = 8.7 Hz, 8H, Ar-H), 7.85 (d, J = 8.7 Hz, 8H, Ar-H)[7] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.24-8.23 (d, 8H), 7.43-7.41 (d, 8H)[8] |

| CAS Number | 60532-62-9[1][5] |

Reactivity and Chemical Behavior

This compound's chemical behavior is largely defined by its tetrahedral core and the electron-withdrawing nature of the four nitro groups.

-

Supramolecular Chemistry : TNPM is a notable host material in supramolecular chemistry.[2] It has the ability to form crystalline solvates with a wide range of solvents, including THF, dioxane, nitrobenzene, and others.[2] These inclusion compounds are often held together by weak intermolecular forces such as C-H···O and π···π interactions, leading to complex, interpenetrated diamondoid network structures.[2]

-

Precursor for Synthesis : The most prominent chemical reaction involving TNPM is the reduction of its nitro groups to form tetrakis(4-aminophenyl)methane (TAPM).[4][7][9] This transformation converts the electron-withdrawing nitro groups into electron-donating amino groups, significantly altering the molecule's electronic properties and reactivity. TAPM is a crucial building block for the synthesis of covalent organic frameworks (COFs) and other porous materials.[8]

-

Synthesis of Porous Organic Frameworks : TNPM can be used in the synthesis of azo-linked porous organic frameworks (azo-POFs). For example, reacting TNPM with zinc powder and sodium hydroxide in a mixture of THF and DMF leads to the formation of azo-POF-1.[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent reduction are provided below.

Synthesis of this compound

This protocol describes the nitration of tetraphenylmethane to yield this compound.[7][8]

Materials:

-

Tetraphenylmethane

-

Fuming nitric acid

-

Sulfuric acid (18 M) or Acetic Anhydride/Glacial Acetic Acid

-

Deionized water

-

Tetrahydrofuran (THF) for recrystallization

Procedure 1 (with Sulfuric Acid): [8]

-

A mixture of 15.7 M nitric acid (41.1 mL) and 18 M sulfuric acid (19.9 mL) is prepared in an Erlenmeyer flask and cooled to 0 °C.

-

Tetraphenylmethane (9.9 g, 30.9 mmol) is placed in a 250 mL round-bottom flask, equipped with a stir bar, and cooled in an ice bath.

-

The cold acid mixture is added dropwise to the tetraphenylmethane at 0 °C with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

-

After 6 hours, the flask is placed back into an ice bath and the reaction is quenched by diluting with approximately 35 mL of deionized water.

-

The resulting mixture is vacuum filtered through a fine porous fritted funnel and the collected solid is washed with a large amount of water.

-

The crude product is recrystallized from THF to yield pure this compound (Yield: 40%).[8]

Procedure 2 (with Acetic Anhydride): [7]

-

Fuming nitric acid (13 mL) is cooled to -10 °C in a round-bottom flask.

-

Tetraphenylmethane (5 g, 15.6 mmol) is added in small portions to the cooled nitric acid under vigorous stirring.

-

A mixture of acetic anhydride (6 mL) and glacial acetic acid (8 mL) is then added dropwise.

-

The mixture is stirred for 15 minutes, after which 16 mL of glacial acetic acid is added to dilute the mixture.

-

The product is collected by filtration and the resulting yellow solid is washed with plenty of water (Yield: 40%).[7]

Reduction of this compound to Tetrakis(4-aminophenyl)methane

This protocol details the conversion of TNPM to Tetrakis(4-aminophenyl)methane (TAPM) using Raney nickel as a catalyst.[4][7]

Materials:

-

This compound (TNPM)

-

Tetrahydrofuran (THF)

-

Raney nickel

-

Hydrazine monohydrate

Procedure:

-

This compound (500 mg, 1 mmol) is dissolved in 10 mL of THF.[7]

-

Raney nickel (approximately 2 g) is carefully added to the solution.[7]

-

Hydrazine monohydrate (670 mg, 13.4 mmol) is added to the reaction mixture.[7]

-

The mixture is heated to reflux for 2 hours.[7]

-

After cooling to room temperature, the Raney nickel is removed by filtration.[7]

-

The solvent is evaporated to yield Tetrakis(4-aminophenyl)methane.

Visualizations

The following diagrams illustrate the structure, synthesis, and properties of this compound.

Caption: Molecular structure of this compound.

Caption: Synthetic workflow from Tetraphenylmethane to TNPM and TAPM.

Caption: Logical relationship of TNPM as a host in supramolecular chemistry.

References

- 1. This compound | 60532-62-9 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound CAS No.:60532-62-9 - Ruixibiotech [ruixibiotech.com]

- 4. Buy Tetrakis(4-aminophenyl)methane | 60532-63-0 [smolecule.com]

- 5. This compound | C25H16N4O8 | CID 10185371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 60532-62-9 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. zaguan.unizar.es [zaguan.unizar.es]

An In-depth Technical Guide to the Electronic Properties of Tetrakis(4-nitrophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-nitrophenyl)methane is a unique molecule characterized by a central tetrahedral carbon atom bonded to four nitro-substituted phenyl rings. The presence of the strongly electron-withdrawing nitro groups at the para-positions of the phenyl rings significantly influences the electronic properties of the central methane core. This technical guide provides a comprehensive overview of the synthesis, and both theoretical and experimental characterization of the electronic properties of this compound. This document is intended to serve as a valuable resource for researchers in materials science, organic electronics, and medicinal chemistry.

Introduction

The tetrahedral geometry of tetraphenylmethane and its derivatives provides a rigid, three-dimensional scaffold that is of significant interest in the design of novel functional materials. By introducing electronically active substituents onto the phenyl rings, the electronic properties of the core structure can be precisely tuned. In this compound, the four nitro groups act as potent electron-withdrawing moieties, which is expected to result in a low-lying Lowest Unoccupied Molecular Orbital (LUMO) and a high electron affinity. These characteristics make it a candidate for applications as an n-type organic semiconductor, an electron transport material, or a component in sensing applications. The nitro-substituted derivative, this compound, features electron-withdrawing nitro groups that significantly alter the electronic properties of the tetrahedral core.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of tetraphenylmethane. Several protocols have been reported, generally involving the use of strong nitrating agents.

Experimental Protocol: Nitration of Tetraphenylmethane

A common method for the synthesis of this compound involves the following steps:

-

Dissolution: Tetraphenylmethane (1.0 eq) is dissolved in a suitable solvent, such as glacial acetic acid or a mixture of acetic anhydride and glacial acetic acid.

-

Cooling: The reaction mixture is cooled to a low temperature, typically between -10 °C and 0 °C, using an ice-salt bath to control the exothermic nitration reaction.

-

Addition of Nitrating Agent: A nitrating mixture, commonly fuming nitric acid or a mixture of nitric acid and sulfuric acid, is added dropwise to the cooled solution of tetraphenylmethane with vigorous stirring. Maintaining the low temperature is crucial to prevent over-nitration and side reactions.

-

Reaction: The reaction is allowed to proceed at a low temperature for a specified period, often several hours, to ensure complete nitration at the para-positions of all four phenyl rings.

-

Quenching and Precipitation: The reaction is quenched by pouring the mixture into ice water, which results in the precipitation of the crude product.

-

Filtration and Washing: The solid product is collected by filtration, and washed extensively with water to remove residual acids, followed by washing with a suitable organic solvent like methanol.

-

Purification: The crude product can be further purified by recrystallization from a solvent such as tetrahydrofuran (THF) to yield the pure this compound.

Electronic Properties: A Theoretical and Experimental Overview

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the four nitro groups. These properties can be investigated through both computational and experimental methods.

Computational Analysis (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules. For a molecule like this compound, DFT calculations can provide valuable insights into its frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and global reactivity descriptors. A molecule with a small HOMO–LUMO gap is more reactive (soft) and big HOMO–LUMO gap is more stable (hard).[2]

Typical Computational Protocol (DFT):

-

Geometry Optimization: The molecular geometry of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the energies of the HOMO and LUMO. From these values, other electronic properties can be derived. To simulate a solvent environment, a polarizable continuum model (PCM) can be employed.[3]

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value | Unit |

| HOMO Energy | -7.85 | eV |

| LUMO Energy | -3.20 | eV |

| HOMO-LUMO Gap | 4.65 | eV |

| Ionization Potential | 7.85 | eV |

| Electron Affinity | 3.20 | eV |

| Electronegativity (χ) | 5.525 | eV |

| Chemical Hardness (η) | 2.325 | eV |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations. They are provided for illustrative purposes and should be confirmed by dedicated computational studies.

Experimental Characterization

The electronic properties of this compound can be experimentally determined using various spectroscopic and electrochemical techniques.

3.2.1. UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum can be used to estimate the HOMO-LUMO gap.

Experimental Protocol (UV-Vis Spectroscopy):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or DMF).

-

Spectral Acquisition: The UV-Vis absorption spectrum is recorded over a relevant wavelength range (typically 200-800 nm).

-

Data Analysis: The absorption onset (λ_onset) is determined from the spectrum. The optical bandgap (E_g) can then be estimated using the equation: E_g (eV) = 1240 / λ_onset (nm).

3.2.2. Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated.

Experimental Protocol (Cyclic Voltammetry):

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) is prepared in an appropriate anhydrous and deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Addition: A known concentration of this compound is added to the electrolyte solution.

-

Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential is swept between set limits, and the resulting current is measured. The voltammogram will show oxidation and reduction peaks.

-

Data Analysis: The onset potentials for the first oxidation (E_ox) and first reduction (E_red) are determined. The HOMO and LUMO energies can be estimated using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

Workflow for Electronic Property Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic properties of a novel molecule like this compound.

Caption: A flowchart illustrating the key steps in the synthesis, computational analysis, and experimental characterization of the electronic properties of this compound.

Conclusion

This compound represents a fascinating molecular scaffold with electronic properties that are significantly modulated by its peripheral nitro functionalization. This technical guide has provided a detailed overview of the synthesis of this molecule and the key computational and experimental methodologies for elucidating its electronic characteristics. The strong electron-withdrawing nature of the nitro groups is predicted to impart this molecule with a high electron affinity, making it a promising candidate for further investigation in the fields of organic electronics and materials science. The protocols and workflows described herein offer a robust framework for the continued exploration of this and other novel functional organic materials.

References

A Technical Guide to the Solubility of Tetrakis(4-nitrophenyl)methane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrakis(4-nitrophenyl)methane in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing qualitative solubility insights, detailed experimental protocols for determining solubility, and the synthetic methodology for the compound itself. The information is intended to support researchers in academia and industry, particularly in the fields of materials science and drug development.

Introduction to this compound

This compound is a highly symmetrical, tetra-substituted methane derivative. Its rigid tetrahedral structure and the presence of four nitro groups give it unique electronic and structural properties. These characteristics make it a subject of interest as a building block in supramolecular chemistry and materials science. An understanding of its solubility is critical for its application in synthesis, purification, and formulation.

Solubility Profile

| Solvent | Solubility | Context |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent for recrystallization and in reaction mixtures for the synthesis of its derivatives.[1][2] |

| N,N-Dimethylformamide (DMF) | Soluble | Used in combination with THF as a solvent for reactions involving this compound.[2] |

| Ethanol | Soluble | Utilized as a solvent in the synthesis of Tetrakis(4-aminophenyl)methane from this compound.[1] |

| Glacial Acetic Acid | Partially Soluble | Used as a solvent in the synthesis of the compound.[2] |

| Chloroform | Sparingly Soluble | Mentioned in the context of dissolving related, though different, sparingly soluble porphyrin compounds.[3] |

It is important to note that "soluble" in a synthetic context often implies sufficient solubility to carry out a reaction, which may not necessarily equate to high solubility in quantitative terms (e.g., g/L). The general insolubility of similar large, rigid organic molecules suggests that this compound is likely to have limited solubility in many common organic solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values, the isothermal shake-flask method is a reliable and widely accepted technique, particularly for poorly soluble compounds.[4]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification:

-

Dilute the aliquot of the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) using the measured concentration and the dilution factor.

Synthesis of this compound

The following is a typical laboratory-scale synthesis of this compound, adapted from a known procedure.[2]

Materials

-

Tetraphenylmethane

-

Fuming nitric acid

-

Acetic anhydride

-

Glacial acetic acid

Procedure

-

Cool 13 mL of fuming nitric acid in a round-bottom flask to -10 °C.

-

Slowly add 5 g (15.6 mmol) of tetraphenylmethane to the cooled fuming nitric acid in small portions with vigorous stirring.

-

After the addition is complete, add a mixture of 6 mL of acetic anhydride and 8 mL of glacial acetic acid dropwise.

-

Maintain the reaction mixture at a low temperature and stir for several hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as tetrahydrofuran (THF).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

References

In-Depth Technical Guide: Thermal Stability of Tetrakis(4-nitrophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-nitrophenyl)methane is a highly nitrated aromatic compound with a unique tetrahedral structure. Its derivatives are of significant interest in materials science and medicinal chemistry, serving as building blocks for supramolecular assemblies and functional polymers. Understanding the thermal stability of this core molecule is paramount for its safe handling, processing, and application in various fields, including drug development where thermal processing steps are common.

This technical guide provides a comprehensive overview of the available data on the thermal stability of this compound. Due to the limited publicly available thermal analysis data for this specific compound, this guide also includes information on closely related analogues and the general thermal decomposition behavior of polynitroaromatic compounds to provide a thorough understanding of its expected thermal properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₁₆N₄O₈ | --INVALID-LINK-- |

| Molecular Weight | 500.42 g/mol | --INVALID-LINK-- |

| Appearance | White to orange to green powder/crystal | --INVALID-LINK-- |

| Melting Point | 339 °C (with decomposition) | --INVALID-LINK-- |

Thermal Stability Analysis

Data on a Structurally Related Compound: Bis(4-nitrophenyl)diphenylmethane

A study on the host-guest chemistry of tetraphenylmethane derivatives provides thermal analysis data for bis(4-nitrophenyl)diphenylmethane, a compound containing two nitrophenyl groups attached to a central methane carbon. While not a direct substitute, this data offers a reasonable approximation of the thermal behavior that might be expected from a related, more highly nitrated compound.

| Compound | Onset of Decomposition (TGA) | Melting Point (DSC) | Source |

| Bis(4-nitrophenyl)diphenylmethane | Not explicitly stated, but stable up to at least 240 °C | 240 °C | --INVALID-LINK--[1] |

The TGA/DSC traces for the inclusion compounds of bis(4-nitrophenyl)diphenylmethane show that the guest-free host melts at 240 °C.[1] This suggests that the core structure is stable up to this temperature. Given that this compound has four electron-withdrawing nitro groups, which can influence bond strengths and decomposition pathways, its decomposition temperature might differ. Generally, the presence of multiple nitro groups on an aromatic system tends to lower the decomposition temperature due to the introduction of weaker C-NO₂ bonds and the potential for intramolecular redox reactions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of tetraphenylmethane. Several procedures have been reported, with variations in the nitrating agents and reaction conditions.

Method 1: Nitration with Fuming Nitric Acid and Acetic Anhydride/Acetic Acid

This method involves the use of a mixture of fuming nitric acid, acetic anhydride, and glacial acetic acid to achieve full nitration of the four phenyl rings of tetraphenylmethane.

-

Reactants:

-

Tetraphenylmethane

-

Fuming nitric acid

-

Acetic anhydride

-

Glacial acetic acid

-

-

Procedure:

-

Tetraphenylmethane is slowly added to fuming nitric acid at a low temperature (e.g., -10 °C to -5 °C) with vigorous stirring.[2]

-

A mixture of acetic anhydride and glacial acetic acid is then slowly added to the reaction mixture while maintaining the low temperature.

-

The reaction is stirred for a specific period (e.g., 15 minutes to several hours) at the low temperature.

-

The reaction mixture is then typically poured onto ice or diluted with a solvent like glacial acetic acid to precipitate the product.

-

The solid product is collected by filtration, washed with appropriate solvents (e.g., acetic acid, methanol, water), and dried under vacuum.

-

Thermal Analysis Methodology (General)

While specific data for the target compound is unavailable, a general methodology for conducting TGA and DSC analyses on such compounds is provided below, based on protocols used for similar materials.

-

Thermogravimetric Analysis (TGA):

-

Instrument: A standard thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collected: The instrument records the sample's weight as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.

-

-

Differential Scanning Calorimetry (DSC):

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum or copper pan.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the sample chamber.

-

Heating Program: The sample is heated over a specified temperature range at a constant rate (e.g., 10 °C/min).

-

Data Collected: The instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature. The DSC thermogram reveals thermal events such as melting, crystallization, and decomposition, indicated by endothermic or exothermic peaks.

-

Expected Thermal Decomposition Pathway

The thermal decomposition of polynitroaromatic compounds is a complex process that can proceed through various pathways. The initiation step is often the homolytic cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule.

The generated nitrogen dioxide (•NO₂) is a highly reactive radical that can initiate a cascade of secondary reactions, including:

-

Hydrogen Abstraction: The •NO₂ radical can abstract hydrogen atoms from the phenyl rings or other molecules, leading to the formation of nitrous acid (HONO).

-

Intramolecular and Intermolecular Reactions: The aryl radicals can undergo further reactions, such as polymerization or condensation, leading to the formation of a solid carbonaceous residue.

-

Oxidation: The nitro groups can act as an internal oxidant, leading to the formation of gaseous products like CO, CO₂, and H₂O.

The overall decomposition is expected to be highly exothermic, a characteristic feature of energetic materials.

Conclusion

While specific experimental data on the thermal stability of this compound is limited in the public domain, this guide provides a comprehensive overview based on available information for the compound and its structural analogs. The high melting point of 339 °C (with decomposition) suggests significant thermal stability. However, as a highly nitrated aromatic compound, it should be handled with care, particularly at elevated temperatures, due to its potential as an energetic material. Further experimental studies employing techniques such as TGA, DSC, and accelerating rate calorimetry are essential to fully characterize its thermal hazard profile and to establish safe handling and processing limits for its various applications.

References

Technical Guide: Tetrakis(4-nitrophenyl)methane (CAS No. 60532-62-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of tetrakis(4-nitrophenyl)methane (TNPM), identified by CAS number 60532-62-9. While primarily utilized as a crucial intermediate in chemical synthesis, particularly for the production of tetrakis(4-aminophenyl)methane (TAPM), this document consolidates available data on its characteristics. It is important to note that, based on publicly accessible scientific literature, there is a significant lack of data pertaining to the direct biological activity, involvement in signaling pathways, or applications in drug development for TNPM itself. The focus of this guide is therefore on its well-documented chemical attributes and its role as a precursor in materials science.

Chemical and Physical Properties

This compound is a highly symmetric, tetrahedral molecule. Its chemical structure consists of a central carbon atom bonded to four 4-nitrophenyl groups. The presence of the electron-withdrawing nitro groups significantly influences its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 60532-62-9 | N/A |

| Molecular Formula | C₂₅H₁₆N₄O₈ | [1] |

| Molecular Weight | 500.42 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 339 °C (in Tetrahydrofuran) | [3] |

| Boiling Point | 688.5 ± 55.0 °C (Predicted) | [3] |

| Density | 1.457 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | Room Temperature | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of tetraphenylmethane. Several detailed experimental protocols have been reported in the scientific literature.

Experimental Protocol: Nitration of Tetraphenylmethane

This protocol is adapted from established literature procedures[4][5].

Materials:

-

Tetraphenylmethane

-

Fuming Nitric Acid

-

Sulfuric Acid (or Acetic Anhydride and Glacial Acetic Acid as alternatives)

-

Ice/Salt Bath

-

Round Bottom Flask

-

Stirring Apparatus

-

Filtration Apparatus

-

Solvents for washing and recrystallization (e.g., water, ethanol, tetrahydrofuran)

Procedure:

-

Cool a flask containing fuming nitric acid to -10 °C to -5 °C using an ice/salt bath.

-

Slowly add tetraphenylmethane to the cooled and vigorously stirred nitric acid in small portions.

-

Depending on the specific protocol, a mixture of sulfuric acid or acetic anhydride and glacial acetic acid is then added dropwise while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is typically stirred for several hours, sometimes allowing it to warm to room temperature.

-

The reaction is quenched by the careful addition of ice-cold water, which precipitates the crude product.

-

The solid product is collected by vacuum filtration and washed extensively with water to remove residual acid.

-

Further purification is achieved by washing with solvents like ethanol and subsequent recrystallization from a suitable solvent such as tetrahydrofuran (THF) to yield the purified this compound.

Role as a Synthetic Intermediate

The primary and most well-documented application of this compound is as a precursor for the synthesis of tetrakis(4-aminophenyl)methane (TAPM). TAPM is a valuable monomer in the synthesis of advanced materials such as covalent organic frameworks (COFs) and other porous polymers due to its tetrahedral geometry and the reactive nature of its amino groups[6].

Experimental Protocol: Reduction to Tetrakis(4-aminophenyl)methane

The reduction of the nitro groups of TNPM to amino groups is a standard synthetic transformation. A common method involves the use of a reducing agent like tin(II) chloride dihydrate or catalytic hydrogenation[4][7].

Materials:

-

This compound

-

Ethanol (or other suitable solvent)

-

Tin(II) chloride dihydrate (or a hydrogenation catalyst like Pd/C with a hydrogen source like hydrazine monohydrate)

-

Reflux apparatus

-

Filtration apparatus

-

Aqueous sodium hydroxide (for workup when using tin chloride)

Procedure (using Tin(II) chloride dihydrate):

-

Dissolve this compound in ethanol in a round bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by techniques like TLC or LC-MS).

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the residue with water and cool in an ice bath.

-

Basify the mixture by the slow addition of aqueous sodium hydroxide to a pH of approximately 10 to precipitate the tin salts.

-

The crude product is collected by filtration and washed with water.

-

Purification can be achieved by selective dissolution in a hot solvent like 1,4-dioxane, followed by filtration to remove insoluble tin salts, and subsequent precipitation or recrystallization to yield pure tetrakis(4-aminophenyl)methane.

References

In-Depth Technical Guide on the Theoretical Studies of Tetrakis(4-nitrophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(4-nitrophenyl)methane is a molecule of significant interest in the fields of supramolecular chemistry and materials science. Its rigid, tetrahedral geometry, stemming from a central sp³-hybridized carbon atom bonded to four nitrophenyl groups, makes it an excellent building block for the construction of complex three-dimensional structures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the molecule, making it a subject of theoretical and computational investigations. This guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its structural, electronic, and vibrational properties as elucidated by computational chemistry.

Molecular Structure and Geometry

The three-dimensional structure of this compound is characterized by a central methane carbon atom covalently bonded to four 4-nitrophenyl substituents. This arrangement results in a distinct tetrahedral geometry. The phenyl rings are not coplanar with each other due to steric hindrance, adopting a propeller-like conformation.

Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in determining the optimized geometry of the molecule. These studies provide precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding its packing in the solid state and its interactions with other molecules.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (methane-phenyl) | Data not available in search results |

| C-N (phenyl-nitro) | Data not available in search results |

| N-O (nitro) | Data not available in search results |

| Bond Angles (°) | |

| C-C-C (phenyl-methane-phenyl) | Data not available in search results |

| C-C-N (phenyl) | Data not available in search results |

| O-N-O (nitro) | Data not available in search results |

| Dihedral Angles (°) | |

| Phenyl ring torsion | Data not available in search results |

Note: Specific calculated values for bond lengths, bond angles, and dihedral angles were not found in the provided search results. The table structure is provided as a template.

Electronic Properties

The electronic properties of this compound are of fundamental importance for its potential applications in electronic materials and as a component in charge-transfer complexes. Computational studies, particularly those employing DFT, are used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of the molecule.

The electron-withdrawing nitro groups are expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. The distribution of electron density and the molecular electrostatic potential (MEP) surface can also be calculated to identify electron-rich and electron-deficient regions, which is crucial for understanding intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Note: Specific calculated values for electronic properties were not found in the provided search results. The table structure is provided as a template.

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies are essential for the interpretation and assignment of experimental spectra. DFT calculations can predict the vibrational modes of this compound, which correspond to specific stretching, bending, and torsional motions of the atoms.

Key vibrational modes of interest include the symmetric and asymmetric stretching of the nitro groups, the stretching vibrations of the C-N bonds, and the various modes associated with the phenyl rings.

Table 3: Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| NO₂ asymmetric stretch | Data not available in search results | 1519 |

| NO₂ symmetric stretch | Data not available in search results | 1347 |

| C-N stretch | Data not available in search results | Data not available in search results |

| Aromatic C-H stretch | Data not available in search results | 3100, 3070 |

| Aromatic C=C stretch | Data not available in search results | 1605, 1591 |

Note: Specific calculated vibrational frequencies were not found in the provided search results. The table structure is provided with available experimental data for comparison.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of tetraphenylmethane. A common procedure involves the following steps:

-

Tetraphenylmethane is slowly added to a stirred mixture of fuming nitric acid, glacial acetic acid, and acetic anhydride at a low temperature (e.g., -40°C).

-

The reaction mixture is stirred for several hours to ensure complete nitration.

-

The resulting solid product is collected by filtration, washed with water, and dried.

-

Purification is typically performed by recrystallization from a suitable solvent, such as tetrahydrofuran (THF), to yield yellow crystals of this compound.

Computational Methodology

The theoretical investigation of this compound's properties is generally performed using quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method. A typical computational protocol is as follows:

-

Geometry Optimization: The initial molecular structure of this compound is built and then optimized to find the lowest energy conformation. This is commonly done using a functional such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) and a basis set like 6-31+G**.

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the IR and Raman spectra.

-

Electronic Structure Analysis: The energies of the frontier molecular orbitals (HOMO and LUMO) are calculated to determine the electronic band gap. Further analysis can include the generation of molecular orbital plots and molecular electrostatic potential maps to visualize the electron distribution. More advanced functionals, such as M06-2X with a larger basis set like def2-TZVP, can be employed for more accurate energy calculations.

Visualizations

Caption: Schematic representation of the molecular structure of this compound.

Caption: A typical workflow for the computational analysis of this compound.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties of this compound. Through computational modeling, a detailed understanding of its geometry, electronic structure, and vibrational characteristics can be achieved. This knowledge is paramount for the rational design of novel materials with tailored properties for applications in various fields, including the development of new porous materials for storage and catalysis, and as components in electronic devices. While experimental data provides essential benchmarks, theoretical calculations offer a powerful predictive tool to guide future research and development efforts in the fascinating area of tetrahedral molecules.

The Advent of a Tetrahedral Scaffold: A Technical Guide to the Discovery and Synthesis of Tetrakis(4-nitrophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and synthetic methodologies of Tetrakis(4-nitrophenyl)methane, a molecule of significant interest in materials science and drug development due to its unique tetrahedral structure. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols and a comparative analysis of various synthetic approaches.

A Historical Perspective: From Tetraphenylmethane to its Nitrated Derivative

The journey to this compound begins with the pioneering work of Moses Gomberg. In 1898, Gomberg successfully synthesized the parent compound, tetraphenylmethane, a remarkable achievement for its time that established a foundational methodology for creating tetrahedral carbon-centered aromatic compounds.[1] To unequivocally distinguish his newly synthesized tetraphenylmethane from triphenylmethane, Gomberg performed a nitration reaction.[1] This chemical proof not only confirmed the structure of tetraphenylmethane but also marked the first synthesis of a nitrated derivative, laying the groundwork for the future development of this compound.

While Gomberg's initial nitration was primarily for characterization, the deliberate and optimized synthesis of this compound as a distinct chemical entity with its own applications emerged later. Researchers have since refined the nitration of tetraphenylmethane to achieve high yields of the tetra-substituted product, recognizing its potential as a versatile building block.

Synthetic Pathways and Methodologies

The primary route to this compound involves the electrophilic nitration of tetraphenylmethane. Various nitrating agents and reaction conditions have been explored to optimize the yield and purity of the final product. The overall synthetic sequence typically begins with the synthesis of tetraphenylmethane, followed by its nitration, and in many applications, a subsequent reduction to Tetrakis(4-aminophenyl)methane.

Synthesis of the Precursor: Tetraphenylmethane

A common laboratory-scale synthesis of tetraphenylmethane involves the reaction of trityl chloride (triphenylmethyl chloride) with aniline, followed by a diazotization and reduction sequence.

Nitration of Tetraphenylmethane: The Core Synthesis

The synthesis of this compound is achieved through the nitration of tetraphenylmethane using a mixture of strong acids. Several protocols have been reported, with variations in the nitrating agents, temperature, and reaction time, which significantly influence the yield.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic protocols for this compound and its precursor, tetraphenylmethane.

Table 1: Synthesis of Tetraphenylmethane

| Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 4-Tritylaniline | H₂SO₄, Isopentyl nitrite, H₃PO₂ | 3 hours | -10 to 50 | 86 | [2] |

Table 2: Synthesis of this compound

| Starting Material | Nitrating Agents | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Tetraphenylmethane | 15.7 M HNO₃, 18 M H₂SO₄ | 6 hours | 0 to r.t. | 40 | [2] |

| Tetraphenylmethane | Fuming HNO₃, Acetic Anhydride, Glacial Acetic Acid | ~15 minutes | -10 | 40 | [3] |

| Tetraphenylmethane | Fuming HNO₃, Acetic Anhydride, Glacial Acetic Acid | ~20 minutes | -5 | 43 | [4] |

Detailed Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound and its precursor.

Synthesis of Tetraphenylmethane from 4-Tritylaniline

This procedure is adapted from a reported method.[2]

Materials:

-

4-Tritylaniline

-

N,N-Dimethylformamide (DMF)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isopentyl nitrite

-

Phosphinic acid (50% v/v)

-

Ethanol

-

Water

Procedure:

-

Suspend dried 4-tritylaniline in DMF in a round-bottom flask and stir.

-

Cool the mixture to -10 °C using an acetone/ice bath.

-

Slowly add concentrated H₂SO₄.

-

Add isopentyl nitrite and stir the mixture at -10 °C for one hour.

-

Add phosphinic acid dropwise. A brown, cloudy mixture will form.

-

Warm the mixture to room temperature and then reflux at 50 °C with stirring for 2 hours.

-

After cooling to room temperature, vacuum filter the mixture.

-

Wash the solid with DMF (2x), water, and ethanol.

-

Dry the product under vacuum to yield tetraphenylmethane as a brown solid.

Synthesis of this compound via Nitric and Sulfuric Acid

This procedure is adapted from a reported method.[2]

Materials:

-

Tetraphenylmethane

-

15.7 M Nitric Acid (HNO₃)

-

18 M Sulfuric Acid (H₂SO₄)

-

Deionized water

-

Tetrahydrofuran (THF)

Procedure:

-

Place tetraphenylmethane in a round-bottom flask equipped with a stir bar in an ice bath.

-

In a separate flask, also cooled to 0 °C, prepare a mixture of 15.7 M HNO₃ and 18 M H₂SO₄.

-

Carefully add the acid mixture dropwise to the tetraphenylmethane at 0 °C.

-

Bring the reaction mixture to room temperature and stir for 6 hours.

-

Place the reaction mixture in an ice bath and dilute with deionized water.

-

Vacuum filter the resulting mixture and wash the solid with a large amount of water.

-

Recrystallize the resulting solid from THF to yield this compound.

Synthesis of this compound via Fuming Nitric Acid and Acetic Anhydride

This procedure is adapted from a known procedure.[3]

Materials:

-

Tetraphenylmethane

-

Fuming nitric acid

-

Acetic anhydride

-

Glacial acetic acid

-

Water

Procedure:

-

Add fuming nitric acid to a round-bottom flask and cool to -10 °C.

-

Add tetraphenylmethane to the pre-cooled fuming nitric acid in small portions under vigorous stirring.

-

After the addition is complete, add a mixture of acetic anhydride and glacial acetic acid dropwise.

-

Stir the mixture for approximately 15 minutes.

-

Dilute the mixture with glacial acetic acid.

-

Filter the mixture and wash the resulting yellow solid with plenty of water to obtain the light yellow product.

Conclusion

The synthesis of this compound, a journey that began with Gomberg's foundational work on tetraphenylmethane, has evolved to provide researchers with a valuable tetrahedral building block. The methodologies presented in this guide offer a range of options for its preparation, with the choice of method often depending on the desired scale, yield, and available resources. The detailed protocols and comparative data aim to equip researchers in materials science and drug development with the necessary information to effectively synthesize and utilize this versatile molecule in their respective fields.

References

Tetrakis(4-nitrophenyl)methane: A Tetrahedral Scaffold for Advanced Material Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-nitrophenyl)methane is a highly symmetrical, rigid tetrahedral molecule that has garnered significant interest as a fundamental building block in supramolecular chemistry and crystal engineering. Its well-defined three-dimensional geometry, coupled with the electron-withdrawing nature of the peripheral nitro groups, makes it an ideal candidate for the construction of complex molecular architectures, including porous organic frameworks (POFs), co-crystals, and other functional materials. This whitepaper provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and its applications as a versatile tetrahedral scaffold. Special emphasis is placed on its role in the formation of host-guest complexes and as a precursor to functionalized derivatives for advanced applications.

Introduction

The rational design and synthesis of functional materials with tailored properties is a cornerstone of modern chemistry and materials science. Tetrahedral molecules, owing to their ability to extend in three dimensions, are particularly valuable as building blocks for the construction of non-planar, porous, and intricate supramolecular assemblies. This compound, with its central carbon atom bonded to four 4-nitrophenyl groups, presents a unique combination of a rigid tetrahedral core and reactive peripheral functionalities. The nitro groups not only influence the electronic properties of the molecule but also serve as sites for further chemical modification, most notably reduction to amino groups. This transformation unlocks a pathway to a wide range of derivatives, including tetrakis(4-aminophenyl)methane, a key monomer in the synthesis of covalent organic frameworks (COFs) and other porous polymers.[1]

This guide will delve into the synthesis of this compound, its structural and physical properties, and its utility in creating advanced materials. While direct applications in drug development are still emerging, the potential of its derivatives and the materials constructed from this tetrahedral core in areas such as gas storage, separation, and potentially drug delivery will be explored.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₂₅H₁₆N₄O₈ and a molecular weight of 500.42 g/mol .[2][3] Its defining feature is the tetrahedral arrangement of the four nitrophenyl arms around a central sp³-hybridized carbon atom. This rigid, three-dimensional structure is fundamental to its role as a building block in extended networks.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₆N₄O₈ | [2][3] |

| Molecular Weight | 500.42 g/mol | [2][3] |

| Appearance | White to orange to green powder/crystal | [4] |

| Melting Point | 339 °C (in Tetrahydrofuran) | |

| Boiling Point (Predicted) | 688.5 ± 55.0 °C | |

| Density (Predicted) | 1.457 ± 0.06 g/cm³ |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the nitration of tetraphenylmethane. The following protocol is a representative method for its preparation.

Synthesis of this compound

Materials:

-

Tetraphenylmethane

-

Fuming nitric acid

-

Acetic anhydride

-

Glacial acetic acid

-

Methanol

-

Tetrahydrofuran (THF)

-

Ice/salt bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool 25 mL of fuming nitric acid to approximately -5°C using an ice/salt bath.

-

Slowly add 4.8 g (15.0 mmol) of tetraphenylmethane to the cold, vigorously stirred fuming nitric acid.

-

Prepare a mixture of 25 mL of acetic anhydride and glacial acetic acid (1:2 v/v) and add it slowly to the reaction mixture, maintaining the temperature at -5°C.

-

After the addition is complete, continue stirring at -5°C for an additional 15 minutes.

-

Add 80 mL of glacial acetic acid to the suspension and stir for another 5 minutes.

-

Filter the resulting precipitate using a glass frit.

-

Wash the collected solid sequentially with 100 mL of acetic acid (2x), 100 mL of methanol (2x), and 50 mL of chilled tetrahydrofuran (2x).

-

Dry the product in vacuo to obtain this compound as a cream-colored solid.

Yield: Approximately 3.2 g (43%).

Synthesis of Tetrakis(4-aminophenyl)methane

This compound serves as a crucial intermediate in the synthesis of its amino-functionalized counterpart, tetrakis(4-aminophenyl)methane, a versatile building block for porous organic frameworks.

Materials:

-

This compound

-

Anhydrous ethanol

-

Palladium on carbon (Pd/C, 10%)

-

Hydrazine hydrate (80% solution)

Procedure:

-